molecular formula C14H30O13 B8113406 Methyl-beta-D-glucopyranoside hemihydrate

Methyl-beta-D-glucopyranoside hemihydrate

Cat. No.: B8113406
M. Wt: 406.38 g/mol
InChI Key: CTOZFQQBPKUGJI-LOEDHUTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-beta-D-glucopyranoside hemihydrate can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond between the glucose and methanol . The product is then purified through crystallization or other separation techniques to obtain the hemihydrate form.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts such as beta-glucosidase enzymes. These enzymes facilitate the transglucosylation reaction between glucose and methanol, resulting in the formation of the desired product . The use of biocatalysts can enhance the efficiency and selectivity of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl-beta-D-glucopyranoside hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces glucose and methanol.

    Oxidation: Yields carboxylic acids.

    Substitution: Results in the formation of various substituted glucopyranosides.

Scientific Research Applications

Methyl-beta-D-glucopyranoside hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-beta-D-glucopyranoside hemihydrate primarily involves its interaction with beta-glucosidase enzymes. These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of glucose and methanol . The molecular targets include the active site of the beta-glucosidase enzyme, where the compound binds and undergoes enzymatic cleavage.

Comparison with Similar Compounds

Methyl-beta-D-glucopyranoside hemihydrate can be compared with other similar compounds such as:

This compound is unique due to its specific interaction with beta-glucosidase enzymes and its role as a precursor for the synthesis of long-chain alkyl glucosides .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O6.H2O/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h2*3-11H,2H2,1H3;1H2/t2*3-,4-,5+,6-,7-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZFQQBPKUGJI-LOEDHUTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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